Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Lipophilicity ADME Optimization Medicinal Chemistry

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS 1561409-18-4) is a spirocyclic ester belonging to the 1-oxaspiro[2.6]nonane family, defined by a strained oxirane ring fused to a seven-membered cycloheptane scaffold through a quaternary spiro carbon. The compound carries an ethyl carboxylate at C2 and a single methyl substituent at C6.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B13178190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCCC(CC2)C
InChIInChI=1S/C12H20O3/c1-3-14-11(13)10-12(15-10)7-4-5-9(2)6-8-12/h9-10H,3-8H2,1-2H3
InChIKeyFSEJSGQGNCKLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate – A Physicochemically Differentiated Spirocyclic Ester for Medicinal Chemistry & Synthesis


Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS 1561409-18-4) is a spirocyclic ester belonging to the 1-oxaspiro[2.6]nonane family, defined by a strained oxirane ring fused to a seven-membered cycloheptane scaffold through a quaternary spiro carbon. The compound carries an ethyl carboxylate at C2 and a single methyl substituent at C6. With a molecular weight of 212.29 g·mol⁻¹ and a calculated logP of 2.60 , this derivative is structurally more complex and lipophilic than its unmethylated or methyl‑ester counterparts, making it a non‑interchangeable candidate for applications requiring precisely tuned physicochemical properties.

Why Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate Cannot Be Replaced by Unmethylated or Methyl‑Ester Analogs


Simple replacement of Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate with the unsubstituted Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate (CAS 6975‑19‑5, MW 198.26, bp 267.3 °C) or the methyl ester Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS 1560733‑10‑9, logP 1.90, MW 198.26) is not chemically inconsequential because these structural perturbations alter three interdependent properties—lipophilicity, carbon‑bond saturation (Fsp3), and molecular size—that govern solubility, membrane permeability, and active‑site fit in SAR programs. Consequently, even closely related in‑class compounds cannot serve as ‘drop‑in’ replacements without recalibrating biological or reactivity readouts.

Product‑Specific Quantitative Differentiation Evidence for Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate


Enhanced Lipophilicity vs. Methyl Ester Analog – LogP Δ 0.70 Improves Predicted Membrane Permeability

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate exhibits a calculated logP of 2.60 , compared with a logP of 1.90 for the methyl ester analog Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate . This ΔlogP of +0.70 represents an approximately 5‑fold increase in octanol/water partition coefficient, predicting significantly higher passive membrane permeability—an advantage in CNS‑penetrant lead optimization, where logP values in the 2–3 range are typically targeted.

Lipophilicity ADME Optimization Medicinal Chemistry

Higher Fraction of sp³ Carbon (Fsp3) Contributes to Superior Three‑Dimensionality for Drug‑Discovery Libraries

The Fsp3 value (fraction of sp³‑hybridized carbons) of Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is 0.917 , which exceeds the Fsp3 of 0.909 for the methyl ester analog and 0.909 for the unmethylated ethyl ester [REFS-3, calculated]. An Fsp3 above 0.90 is correlated with improved clinical success rates and greater escape from ‘flatland’ in small‑molecule drug discovery. The additional methyl substituent boosts three‑dimensional character without introducing excessive rotatable bonds (structure has only 2 rotatable bonds ), maintaining a favorable balance between complexity and conformational flexibility.

Molecular Complexity Drug-like Space Fragment-Based Design

Increased Molecular Weight and Altered Volatility vs. Unsubstituted Analog

The molecular weight of Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is 212.29 g·mol⁻¹ , an increase of 14.03 g·mol⁻¹ (7.1%) over the unmethylated Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate (198.26 g·mol⁻¹) . The unmethylated analog has a reported boiling point of 267.3 °C at 760 mmHg and a flash point of 106.4 °C ; the 6‑methyl substitution is expected to raise the boiling point by approximately 10–20 °C based on typical methyl‑group increments in cycloalkane series, altering distillation and GC retention parameters. This shift in volatility can be critical when selecting intermediates for high‑temperature processing or when chromatographic separation from unreacted starting materials is required.

Physicochemical Property Tuning Process Chemistry Analytical Chromatography

Batch‑Specific Analytical QC Documentation Enables Confident Procurement Decisions

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is supplied by Bidepharm at a standard purity of 95%, with batch‑specific quality‑control documentation including NMR, HPLC, and GC data . In contrast, the methyl ester analog (CAS 1560733‑10‑9) from the same supplier carries identical purity claims but may exhibit different impurity profiles due to distinct synthetic routes . The availability of verified batch‑level analytical data reduces the risk of structural misassignment and ensures that procurement decisions are supported by tangible QC evidence rather than vendor‑declared purity alone—a critical factor for laboratories operating under GLP or preparing compounds for publication.

Quality Assurance Reproducibility Compliance

Increased Stereochemical Complexity Enables Enantioselective Applications

Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate contains three asymmetric atoms (C2, C6, and the spiro center) , whereas the unmethylated Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate possesses only two (C2 and the spiro center) . The additional stereocenter at C6 introduces 2³ = 8 potential diastereomeric configurations compared to 2² = 4 for the unmethylated analog, offering a richer stereochemical landscape for asymmetric synthesis, chiral‑auxiliary applications, or stereostructure–activity relationship (SSAR) studies where stereochemical diversity is a key driver.

Chiral Synthesis Asymmetric Catalysis Stereochemical SAR

Preferred Application Domains for Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate Based on Quantitative Differentiation Evidence


CNS‑Targeted Medicinal Chemistry Lead Optimization Requiring logP in the 2–3 Range

The logP of 2.60 positions Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate within the preferred lipophilicity window for CNS‑penetrant small molecules (logP 2–3). Researchers conducting blood–brain barrier (BBB) permeability assays or optimizing CNS leads will favor this compound over the methyl ester analog (logP 1.90) to minimize the need for additional lipophilicity‑boosting structural modifications that may introduce off‑target activity.

Fragment‑Based and Diversity‑Oriented Library Construction Emphasizing High Fsp3

With an Fsp3 of 0.917 , this compound answers the medicinal‑chemistry demand for building blocks that promote three‑dimensionality and escape from flatland. Its high sp³ fraction, combined with only 2 rotatable bonds , makes it an ideal candidate for diversity‑oriented synthesis (DOS) libraries where each member must contribute maximal shape diversity per added atom.

Stereochemistry‑Critical Synthesis Requiring Multiple Chiral Centers

The three asymmetric atoms present in Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate enable the exploration of up to 8 diastereomeric configurations, providing a richer stereochemical matrix than the unmethylated analog (2 asymmetric atoms ). This makes the compound particularly valuable in chiral‑auxiliary design, enantioselective catalysis, and SSAR campaigns.

Physicochemical Property‑Guided Building Block Selection in Integrated Drug‑Discovery Workflows

In multi‑parameter optimization (MPO) workflows, the compound’s combined profile—logP 2.60 , Fsp3 0.917 , MW 212.29 , low rotatable bond count (2) , and documented batch QC —satisfies multiple pre‑filtering criteria simultaneously, streamlining hit‑to‑lead progression when compared with analogs that may match on one dimension but fail on others.

Quote Request

Request a Quote for Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.